molecular formula C10H11NO2 B1428798 Methyl 3-pyridin-3-ylbut-2-enoate CAS No. 1225218-49-4

Methyl 3-pyridin-3-ylbut-2-enoate

Cat. No. B1428798
Key on ui cas rn: 1225218-49-4
M. Wt: 177.2 g/mol
InChI Key: OUNHYWWOIPJWNW-UHFFFAOYSA-N
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Patent
US08367679B2

Procedure details

Sodium hydride (192 mg of a 60% wt. suspension, 4.80 mmol) was added in several portions to a stirred solution of trimethylphosphonoacetate (712 μL, 4.40 mmol) in THF (20.0 mL). After 5 min, 1-pyridin-3-ylethanone (440 μL, 4.00 mmol) was added dropwise, and the resulting mixture was heated to reflux. After 20 h, the reaction mixture was cooled to rt, poured into said. aq. NH4Cl and extracted with EtOAc. The combined organics were washed with brine, dried (sodium sulfate) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0%-60% EtOAc/hexanes as eluent) afforded the title compound i-8a as a separable mixture of two isomers. m/z (ES) 178 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
712 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[C:4](P(OC)(O)=O)([C:6]([O-:8])=[O:7])C.[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20](=O)[CH3:21])[CH:15]=1.[CH2:23]1COCC1>>[N:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([CH3:21])=[CH:4][C:6]([O:8][CH3:23])=[O:7])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
trimethylphosphonoacetate
Quantity
712 μL
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
440 μL
Type
reactant
Smiles
N1=CC(=CC=C1)C(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to reflux
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
aq. NH4Cl and extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0%-60% EtOAc/hexanes as eluent)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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